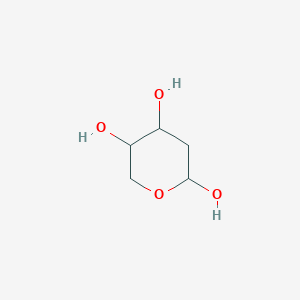

Oxane-2,4,5-triol

Description

Historical Context of Oxane Ring Systems in Scientific Inquiry

The oxane ring system, more commonly recognized in its carbohydrate context as the pyranose ring, has a long and rich history in scientific inquiry. While direct historical accounts focusing solely on the "oxane ring system" are limited, its fundamental presence in carbohydrates—molecules essential for life—has been central to the development of organic chemistry and biochemistry. The elucidation of the cyclic structures of sugars, including the prevalent six-membered pyranose forms, was a landmark achievement in the early 20th century, building upon the foundational work of chemists like Emil Fischer. Understanding these cyclic structures provided crucial insights into carbohydrate stereochemistry, reactivity, and their roles in biological processes, laying the groundwork for modern glycochemistry and glycobiology. The study of these structures has been integral to understanding metabolism, cell signaling, and molecular recognition.

Significance of Oxane-2,4,5-triol as a Foundational Chemical Scaffold

While Oxane-2,4,5-triol itself may not be as widely recognized as a standalone "foundational scaffold" compared to aromatic systems, its core structure—the substituted oxane (tetrahydropyran) ring—is of immense significance. This motif is a ubiquitous feature in numerous biologically active molecules, most notably in carbohydrates where it forms the pyranose ring. These sugar moieties are critical for cellular functions, including energy storage, structural integrity, and cell-surface recognition.

The presence of multiple hydroxyl groups (at positions 2, 4, and 5) on the Oxane-2,4,5-triol molecule provides numerous sites for chemical modification and derivatization. This makes it a valuable intermediate or building block in the synthesis of more complex compounds, such as glycosides, natural products, and potential pharmaceutical agents. The polarity imparted by the oxygen heteroatom and the hydroxyl groups facilitates hydrogen bonding and influences solubility in polar solvents, properties crucial for interactions within biological systems.

Overview of Current Academic Research Trajectories Involving Oxane-2,4,5-triol

Current academic research involving Oxane-2,4,5-triol and its derivatives spans synthesis, biological activity, and analytical applications, highlighting its versatility in chemical and biomedical research.

Synthesis and Derivatization: Research efforts have focused on the efficient synthesis of molecules incorporating the oxane-triol framework. For example, microwave-assisted, one-pot synthetic strategies have been developed for creating Schiff bases from amino-substituted oxane-triol derivatives, demonstrating high yields and reduced reaction times. mdpi.com Broader synthetic approaches for related compounds involve multi-step organic reactions, including glycosylation, hydroxylation, and etherification, underscoring the adaptability of the oxane ring in constructing complex molecular architectures. smolecule.com The preparation of isotopically labeled variants, such as (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol hydrochloride, is also pursued for advanced applications like metabolic tracing and detailed spectroscopic analysis. vulcanchem.com

Biological and Analytical Applications:

Anticancer and Apoptosis Induction: A specific derivative, 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (also known as oroxyquinone), isolated from Oroxylum indicum, has shown promising anticancer activity by inducing apoptosis in prostate cancer cell lines. Its half-maximal inhibitory concentration (IC50) against PC3 cells was determined to be 58.9 µM. nih.gov

Metabolic Studies and Diabetes Research: Certain oxane-triol derivatives have been identified in metabolic profiling studies. For instance, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(propan-2-yloxy)oxane-3,4,5-triol was identified as a metabolite associated with an increased risk of Type 2 Diabetes in a Chinese population. oup.com Furthermore, computational studies are exploring the potential antidiabetic effects of related compounds by examining their interactions with key proteins involved in diabetes pathogenesis. researchgate.net

Enzyme Assays: Compounds like 2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol are utilized as chromogenic substrates in biochemical assays. They are particularly useful for quantifying the activity of enzymes such as β-xylosidase, where enzymatic cleavage releases a detectable chromophore with a characteristic absorbance at 405 nm. vulcanchem.com

Antimicrobial and Sensing Applications: Schiff bases derived from amino-substituted oxane-triols have been investigated for their potential antimicrobial properties and their utility as sensors for detecting specific anions. sciopen.com

Enzyme Inhibition: Fluorinated oxane derivatives, such as (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol, are studied for their potential as glycosidase inhibitors. The presence of a fluorine atom is thought to enhance binding affinity to enzyme active sites, a common strategy in designing enzyme inhibitors. vulcanchem.com

Data Tables

Table 1: Physicochemical Properties of Oxane-2,4,5-triol

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | nih.govnih.gov |

| Molecular Weight | 134.13 g/mol | nih.govnih.gov |

| IUPAC Name | Oxane-2,4,5-triol | nih.gov |

| IUPAC Name | Tetrahydro-2H-pyran-2,4,5-triol | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Oxane 2,4,5 Triol and Its Derivatives

Stereoselective Synthesis Strategies for Oxane-2,4,5-triol Isomers

Achieving stereoselectivity in the synthesis of Oxane-2,4,5-triol is paramount, as different stereoisomers can exhibit distinct chemical and biological properties. Several strategies have been developed to control the formation of chiral centers within the oxane ring.

Glycosylation Reactions in Oxane-2,4,5-triol Framework Construction

Glycosylation reactions, fundamental in carbohydrate chemistry, can be adapted for the construction of the oxane ring system and the introduction of hydroxyl functionalities with controlled stereochemistry. These methods often involve the formation of glycosidic bonds, which can be leveraged to assemble the cyclic ether framework. For instance, the stereoselective synthesis of tetrahydropyran (B127337) rings can be achieved through various glycosylation techniques, including those employing activated glycosyl donors and acceptors. The precise control over the anomeric configuration and the stereochemistry of newly formed chiral centers is critical for building the Oxane-2,4,5-triol scaffold nih.govacs.orgresearchgate.net. Research into glycosylation methods for constructing polyhydroxylated cyclic ethers highlights the importance of selecting appropriate protecting groups and reaction conditions to ensure stereochemical fidelity nih.govmasterorganicchemistry.comrsc.org.

Chemo- and Regioselective Epoxidation and Hydroxylation Routes to Oxane Rings

The introduction of hydroxyl groups onto the oxane ring can be achieved through chemo- and regioselective epoxidation and subsequent hydroxylation reactions. Epoxidation of unsaturated oxane precursors, followed by regioselective ring-opening, can introduce vicinal diol functionalities. Similarly, direct hydroxylation methods, such as dihydroxylation of double bonds within the oxane ring, can install hydroxyl groups with controlled stereochemistry nih.govnih.govacs.orgnih.gov. Achieving chemo- and regioselectivity is essential to ensure that hydroxyl groups are introduced at the desired positions (2, 4, and 5) without affecting other functional groups or leading to undesired side products. Methods involving the functionalization of pre-formed oxane rings with hydroxyl groups are key to accessing polyhydroxylated structures like Oxane-2,4,5-triol nih.govorganic-chemistry.org.

Chiral Auxiliary Approaches and Asymmetric Catalysis in Oxane-2,4,5-triol Derivatization

The use of chiral auxiliaries and asymmetric catalysis represents powerful strategies for controlling the stereochemical outcome of reactions involved in the synthesis and derivatization of Oxane-2,4,5-triol numberanalytics.comwikipedia.orgyork.ac.ukjazindia.com. Chiral auxiliaries are temporarily attached to the substrate to guide the stereoselective formation of new chiral centers, after which they are removed and can often be recovered numberanalytics.comwikipedia.orgyork.ac.uk. Asymmetric catalysis, employing chiral catalysts (metal complexes or organocatalysts), achieves enantioselectivity by creating a chiral environment during the reaction, enabling the synthesis of enantiomerically pure or enriched products rsc.orgmdpi.comnih.govresearchgate.net. These methods are vital for the enantioselective construction of oxane rings bearing hydroxyl substituents, ensuring the synthesis of specific Oxane-2,4,5-triol isomers with high stereochemical purity rsc.orgmdpi.comnih.gov.

Development of Novel Protecting Group Strategies for Oxane-2,4,5-triol Hydroxyls

The presence of multiple hydroxyl groups in Oxane-2,4,5-triol necessitates the development of sophisticated protecting group strategies. Selective protection and deprotection are crucial for differentiating between the hydroxyl groups, allowing for regioselective functionalization and preventing unwanted side reactions. Novel protecting group strategies aim for orthogonality, ease of installation and removal, and compatibility with various reaction conditions masterorganicchemistry.comrsc.orgrsc.orgresearchgate.net. Protecting groups commonly used in carbohydrate chemistry, such as silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals, can be adapted for the selective protection of the hydroxyls in oxane derivatives masterorganicchemistry.comrsc.orgrsc.orgresearchgate.net. The development of regioselective methods for protecting vicinal diols and triols within cyclic frameworks is particularly important for the controlled synthesis of complex polyhydroxylated molecules.

Green Chemistry Principles Applied to Oxane-2,4,5-triol Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to promote sustainability and reduce environmental impact. This includes the use of less hazardous solvents, atom-economical reactions, renewable feedstocks, and catalytic processes nih.govscispace.comrsc.orgmdpi.comnih.govresearchgate.netosti.gov. For the synthesis of Oxane-2,4,5-triol and its derivatives, green approaches might involve solvent-free reactions, the use of biocatalysis, or the development of one-pot sequential reactions that minimize waste and energy consumption nih.govscispace.comrsc.orgnih.govosti.gov. The exploration of sustainable methodologies for polyol synthesis, including those derived from biomass, aligns with these principles mdpi.comnih.govresearchgate.netosti.gov.

Spectroscopic and Advanced Structural Elucidation of Oxane 2,4,5 Triol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis of Oxane-2,4,5-triol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of oxane-2,4,5-triol in solution. It provides insights into the molecule's constitution, configuration, and conformation. In aqueous solutions, oxane-2,4,5-triol exists as an equilibrium mixture of its α- and β-pyranose anomers, and potentially minor furanose and open-chain forms. NMR allows for the characterization of these individual species.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide primary information on the chemical environment of each nucleus. The chemical shifts are indicative of the electronic environment and can help distinguish between different isomers. For the pyranose form, the anomeric proton (H-1) typically resonates downfield due to the influence of two adjacent oxygen atoms. The protons at C-2, being a methylene (B1212753) group, show distinct chemical shifts compared to the methine protons of other hydroxylated sugars. chemicalbook.com

2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguous assignments and stereochemical analysis.

COSY (Correlation Spectroscopy): This experiment maps the scalar coupling network between protons, allowing for the tracing of the proton sequence around the oxane ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, enabling the assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining stereochemistry and conformation. It detects through-space interactions between protons that are close to each other (typically < 5 Å). For the oxane ring, NOEs between 1,3-diaxial protons are particularly strong and diagnostic of a chair conformation. The presence or absence of specific NOEs between protons on the ring and its substituents confirms their relative orientations. nih.gov

Conformational Analysis: The conformation of the oxane ring is determined by analyzing the magnitude of the vicinal proton-proton coupling constants (³JHH). These values, governed by the Karplus relationship, are dependent on the dihedral angle between the coupled protons. Large coupling constants (8-10 Hz) are typically observed for anti-periplanar protons (e.g., axial-axial), while smaller values (1-4 Hz) are seen for syn-clinal protons (e.g., axial-equatorial, equatorial-equatorial). By measuring these couplings, the preferred chair conformation (e.g., ¹C₄ or ⁴C₁) of the pyranose ring can be established. auremn.org.br

Table 1: Expected ¹H and ¹³C NMR Parameters for Conformational Analysis of Oxane-2,4,5-triol (Pyranose Form)

| Parameter | Typical Observation | Information Gained |

| ¹H Chemical Shift (δ) | Anomeric (H-1): ~4.5-5.5 ppm; Ring (H-3, H-4, H-5): ~3.4-4.2 ppm; Methylene (H-2ax, H-2eq): ~1.5-2.5 ppm | Electronic environment of protons; distinguishes anomers. |

| ¹³C Chemical Shift (δ) | Anomeric (C-1): ~90-100 ppm; Ring (C-3, C-4, C-5): ~65-80 ppm; Methylene (C-2): ~35-45 ppm | Carbon skeleton identification. |

| ³J(H,H) Coupling Constants | ³J(Hax, Hax): 8-10 Hz; ³J(Hax, Heq): 2-4 Hz; ³J(Heq, Heq): 1-3 Hz | Dihedral angles; determination of proton orientation (axial/equatorial) and ring conformation. |

| Nuclear Overhauser Effect (NOE) | Strong NOE between 1,3-diaxial protons | Spatial proximity; confirmation of stereochemistry and chair conformation. |

Mass Spectrometry Techniques for Molecular Characterization of Oxane-2,4,5-triol and its Adducts

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of oxane-2,4,5-triol and for elucidating its structure through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions, often as adducts with cations like sodium ([M+Na]⁺) or as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. acs.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₁₀O₄).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the selected molecular ion, providing valuable structural information. The fragmentation of deoxysugars is complex and can involve multiple pathways. acs.org For oxane-2,4,5-triol, characteristic fragmentation patterns include:

Dehydration: Sequential losses of water molecules (18 Da) from the protonated molecule are common for polyhydroxylated compounds.

Cross-ring Cleavages: The oxane ring can undergo characteristic cleavages. For instance, a ⁰,²X cross-ring cleavage is a known pathway for deoxypyranosides. researchgate.net

Loss of Small Neutral Molecules: Losses of formaldehyde (B43269) (CH₂O, 30 Da) or other small molecules can occur.

Studies on the photofragmentation of gas-phase 2-deoxy-D-ribose have identified a wide variety of cationic fragments, indicating that significant bond rearrangements can occur upon ionization. nih.govresearchgate.net The most abundant fragment ion observed in these studies is often m/z 57, assigned to a C₃H₅O⁺ species. nih.gov

Table 2: Common Fragment Ions Observed in the Mass Spectrometry of 2-Deoxy-D-ribose

| m/z | Proposed Formula | Possible Origin |

| 116 | C₅H₈O₃ | [M-H₂O]⁺ |

| 98 | C₅H₆O₂ | [M-2H₂O]⁺ |

| 85 | C₄H₅O₂ | Loss of CH₂OH |

| 73 | C₃H₅O₂ | Cross-ring cleavage |

| 57 | C₃H₅O | Cross-ring cleavage, most intense fragment nih.gov |

| 43 | C₂H₃O | Acylium ion fragment |

| Data derived from photofragmentation studies of 2-deoxy-D-ribose. nih.govresearchgate.net |

X-ray Crystallography of Oxane-2,4,5-triol and Related Co-crystal Structures

Single-crystal X-ray crystallography provides the most definitive and precise structural information for a molecule in the solid state. This technique can unambiguously determine the atomic coordinates, thereby revealing exact bond lengths, bond angles, and torsion angles. For a chiral molecule like oxane-2,4,5-triol, crystallography can establish the absolute configuration of each stereocenter.

A crystallographic study of oxane-2,4,5-triol would provide:

Conformation: The exact chair or boat/skew conformation of the oxane ring in the crystal lattice.

Stereochemistry: The relative and absolute stereochemistry of the hydroxyl groups.

Intermolecular Interactions: A detailed map of the hydrogen-bonding network between adjacent molecules in the crystal, which governs the crystal packing and influences physical properties.

Table 3: Typical Molecular Geometry Parameters Expected from X-ray Crystallography of a Pyranose Ring

| Parameter | Typical Value (Å or °) | Significance |

| C-O Bond Length (ring) | ~1.43 Å | Standard single bond length within the ether linkage. |

| C-C Bond Length (ring) | ~1.52 Å | Standard single bond length for sp³-sp³ carbons. |

| C-O-C Bond Angle (ring) | ~112-114° | Angle of the endocyclic ether group. |

| C-C-C Bond Angle (ring) | ~109-111° | Angles within the saturated carbon framework. |

| Torsion Angles | Varies | Defines the specific puckering and conformation (e.g., chair) of the ring. |

| Values are representative and based on related sugar structures. mdpi.comnih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of Oxane-2,4,5-triol

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in oxane-2,4,5-triol and analyzing its hydrogen-bonding interactions. The spectra of carbohydrates are often complex but can be interpreted by dividing them into characteristic regions. nih.govresearchgate.net

O-H Stretching Region (3600-3050 cm⁻¹): This region is dominated by the stretching vibrations of the hydroxyl groups. In the solid state or concentrated solutions, these bands are typically broad and intense due to extensive intermolecular and intramolecular hydrogen bonding. researchgate.net

C-H Stretching Region (3050-2800 cm⁻¹): This region contains the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) and methine (CH) groups of the oxane ring. researchgate.net

Fingerprint Region (<1500 cm⁻¹): This region is rich with information but complex. It contains a variety of bending (deformation) vibrations of CH₂ and C-O-H groups, as well as stretching vibrations of the C-O and C-C bonds of the pyranose skeleton. The bands between 1200-800 cm⁻¹ are particularly useful for characterizing the C-O and C-C stretching modes. nih.gov

FTIR and Raman are complementary techniques. Vibrations that result in a large change in dipole moment are strong in the IR spectrum (e.g., O-H and C-O stretching), while vibrations that cause a significant change in polarizability are strong in the Raman spectrum (e.g., C-C skeletal modes). nih.gov

Table 4: Principal Vibrational Band Assignments for Oxane-2,4,5-triol

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Technique |

| 3600 - 3050 | ν(O-H) | IR (strong, broad), Raman (weak) |

| 3050 - 2800 | ν(C-H), ν(CH₂) | IR (medium), Raman (strong) |

| 1500 - 1200 | δ(CH₂), δ(C-O-H) | IR & Raman (complex) |

| 1200 - 800 | ν(C-O), ν(C-C), Ring vibrations | IR & Raman (strong, characteristic) |

| < 800 | Ring deformation, Torsional modes | IR & Raman (complex) |

| Based on general assignments for carbohydrates. nih.govresearchgate.netnih.gov (ν = stretching, δ = bending/deformation) |

Chromatographic Methodologies for Purification and Analysis of Oxane-2,4,5-triol

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of oxane-2,4,5-triol from complex mixtures. High-performance liquid chromatography (HPLC) is the most widely used method for analyzing non-volatile, polar compounds like deoxysugars. avantorsciences.comgoogle.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a highly effective mode for separating polar analytes like oxane-2,4,5-triol. This technique uses a polar stationary phase (e.g., amino- or amide-bonded silica, or cyclodextrin (B1172386) phases) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (B52724), with a smaller amount of an aqueous buffer. nih.gov Analytes elute in order of increasing hydrophilicity. HILIC provides good retention for sugars that are poorly retained in reversed-phase chromatography. shodex.com

Other HPLC Modes:

Ligand Exchange Chromatography: Utilizes columns packed with a resin containing metal counterions (e.g., Ca²⁺, Pb²⁺). Separation occurs based on the differential formation of complexes between the sugar's hydroxyl groups and the metal ions. shimadzu.com

Anion Exchange Chromatography: Sugars can form negatively charged complexes with borate (B1201080) buffers, allowing for their separation on an anion exchange column. shimadzu.com

Detection: Due to the lack of a significant UV-absorbing chromophore, universal detection methods are required for oxane-2,4,5-triol.

Refractive Index (RI) Detector: A common, universal detector for sugar analysis, but it is sensitive to temperature and pressure changes and is not compatible with gradient elution. azom.com

Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution and more sensitive than RI for many applications.

Mass Spectrometry (MS): Coupling HPLC with MS provides the highest degree of selectivity and sensitivity, and also yields structural information.

Table 5: Comparison of HPLC Methodologies for Oxane-2,4,5-triol Analysis

| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Detector | Advantages | Disadvantages |

| HILIC | Polymer-based Amino, Amide, Cyclodextrin nih.govshodex.com | High % Acetonitrile / Water | RI, ELSD, MS | Excellent retention for polar compounds; compatible with MS. | Column equilibration can be slow. |

| Ligand Exchange | Sulfonated polystyrene with metal counterions (Ca²⁺) shimadzu.com | Water | RI | Good resolution for monosaccharides. | High column temperature often required. |

| Anion Exchange | Quaternary ammonium (B1175870) functionalized resin | Aqueous Borate Buffer shimadzu.com | Pulsed Amperometric Detection (PAD), MS | High selectivity and resolution. | Requires specific buffer systems. |

Computational Chemistry and Theoretical Studies of Oxane 2,4,5 Triol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Oxane-2,4,5-triol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comresearchgate.net For Oxane-2,4,5-triol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net These calculations reveal the most stable three-dimensional arrangement of the atoms and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Interactive Data Table: Calculated DFT Properties for Oxane-2,4,5-triol

Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -0.25 Hartrees | Indicates the ability to donate electrons. |

| LUMO Energy | 0.05 Hartrees | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 0.30 Hartrees | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule. |

| Total Energy | -458.9 Hartrees | Represents the total electronic energy at 0 K. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. mdpi.comresearchgate.net For Oxane-2,4,5-triol, an MEP map would show regions of negative potential (in red), typically around the oxygen atoms of the hydroxyl groups, indicating areas prone to electrophilic attack. researchgate.net Regions of positive potential (in blue) would be expected around the hydrogen atoms of the hydroxyl groups, highlighting sites for nucleophilic attack. researchgate.net

Fukui function analysis further quantifies the reactivity of different atomic sites in the molecule. researchgate.net It helps to identify which atoms are most likely to act as electrophiles or nucleophiles. For Oxane-2,4,5-triol, this analysis would pinpoint the specific oxygen and carbon atoms that are most susceptible to undergoing chemical reactions.

Interactive Data Table: Hypothetical Fukui Indices for Selected Atoms of Oxane-2,4,5-triol

This table presents illustrative Fukui function values to indicate reactive sites.

| Atom | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack | Interpretation |

| O (hydroxyl at C2) | 0.12 | 0.03 | High susceptibility to electrophilic attack. |

| O (hydroxyl at C4) | 0.11 | 0.04 | High susceptibility to electrophilic attack. |

| O (hydroxyl at C5) | 0.10 | 0.03 | High susceptibility to electrophilic attack. |

| C2 | 0.05 | 0.09 | Potential site for nucleophilic attack. |

| C4 | 0.04 | 0.08 | Potential site for nucleophilic attack. |

Molecular Dynamics Simulations of Oxane-2,4,5-triol in Biological Milieus

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. hw.ac.ukdntb.gov.ua To understand the behavior of Oxane-2,4,5-triol in a biological environment, MD simulations can be performed by placing the molecule in a simulated box of water, often with ions to mimic physiological conditions. mdpi.com These simulations can reveal how the molecule interacts with water, its conformational flexibility, and its stability over nanoseconds. mdpi.com The root mean square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation throughout the simulation. preprints.org

Molecular Docking Studies with Biological Macromolecules and Oxane-2,4,5-triol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is extensively used to predict the binding mode and affinity of a small molecule (ligand), such as Oxane-2,4,5-triol, to the binding site of a target protein. japsonline.commdpi.commdpi.com The results are often expressed as a docking score, which estimates the binding energy. japsonline.com For Oxane-2,4,5-triol, docking studies could be used to screen for potential protein targets by predicting how well it fits into their active sites and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with amino acid residues. researchgate.net

Pharmacophore Modeling and Virtual Screening for Oxane-2,4,5-triol-Derived Ligands

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.comnih.gov Based on the structure of Oxane-2,4,5-triol, a pharmacophore model can be developed, highlighting key features like hydrogen bond donors (from the hydroxyl groups) and acceptors. mdpi.comresearchgate.net This model can then be used as a query for virtual screening of large compound libraries to identify other molecules that share the same essential features and are therefore likely to have similar biological activity. nih.govmdpi.com This approach is a powerful tool in drug discovery for identifying new lead compounds. researchgate.net

Structure-Activity Relationship (SAR) Analysis through In Silico Approaches for Oxane-2,4,5-triol Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govsemanticscholar.org In silico SAR analysis for analogues of Oxane-2,4,5-triol would involve creating a library of structurally related molecules by modifying functional groups or stereochemistry. nih.govmdpi.com The biological activity of these analogues would then be predicted using methods like molecular docking or quantitative structure-activity relationship (QSAR) models. This allows for the identification of key structural features that enhance or diminish activity, providing a rational basis for the design of more potent compounds. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Oxane 2,4,5 Triol

Oxidation and Reduction Pathways of Oxane-2,4,5-triol

The hydroxyl groups on the oxane ring are susceptible to oxidation. Primary alcohol groups, if present (e.g., a hydroxymethyl group at position 6, as seen in many derivatives), can be oxidized to aldehydes and further to carboxylic acids using reagents like Jones reagent or potassium permanganate (B83412) under controlled conditions vulcanchem.comvulcanchem.com. Secondary hydroxyl groups can be oxidized to ketones. Reduction pathways are less commonly detailed for the oxane ring itself in the absence of specific unsaturated bonds or reducible functional groups, but the molecule as a whole might undergo reduction if conjugated systems or specific functional groups are present in its derivatives vulcanchem.com. For instance, nitro groups on aromatic substituents attached to oxane structures can be reduced to amino groups via catalytic hydrogenation vulcanchem.com.

Substitution and Esterification Reactions Involving Hydroxyl Groups of Oxane-2,4,5-triol

The hydroxyl (-OH) groups are nucleophilic and can readily undergo substitution and esterification reactions.

Esterification/Acylation: The hydroxyl groups can react with acyl chlorides or anhydrides to form esters vulcanchem.com. This is a common method for protecting hydroxyl groups or for modifying the compound's properties, such as solubility and lipophilicity ebi.ac.uk.

Etherification: Reaction with alkylating agents can lead to the formation of ether linkages smolecule.com.

Nucleophilic Substitution: While the hydroxyl groups themselves are not typically leaving groups in substitution reactions, they can be converted into better leaving groups (e.g., tosylates or mesylates) to facilitate nucleophilic substitution at the carbon atom bearing the hydroxyl group . The hydroxyl groups can also participate in SN1 or SN2 reactions if appropriately activated.

Ring-Opening, Cyclization, and Rearrangement Mechanisms of Oxane-2,4,5-triol Intermediates

The oxane ring, being a cyclic ether, can undergo ring-opening reactions, particularly under acidic conditions. Acid catalysis can protonate the ether oxygen, making the ring susceptible to nucleophilic attack, leading to ring opening acs.orgmdpi.comresearchgate.net. For example, in related structures, acid hydrolysis can cleave glycosidic bonds, which are acetal (B89532) linkages within the oxane ring mdpi.comwikipedia.orgatamanchemicals.comsmolecule.com. Conversely, cyclization reactions can form the oxane ring from acyclic precursors, often involving intramolecular ether formation vulcanchem.comsmolecule.comacs.org. Rearrangement mechanisms are also possible, especially under acidic or thermal stress, potentially involving carbocation intermediates or concerted pathways, as seen in the proposed biosynthesis of taxol involving oxetane (B1205548) ester rearrangements acs.org.

Glycosidic Bond Formation and Cleavage Reactions Relevant to Oxane-2,4,5-triol Derivatives

Oxane derivatives, particularly those derived from sugars (pyranoses), are fundamental to glycosidic bond chemistry. Glycosidic bonds are formed by the reaction of the anomeric hydroxyl group of a sugar with an alcohol or another hydroxyl-containing molecule, typically under acidic catalysis, with the elimination of water vulcanchem.comsmolecule.comwikipedia.orgsmolecule.comsmolecule.comevitachem.comwikipedia.orgvulcanchem.comevitachem.com. These bonds can be cleaved by acid hydrolysis or enzymatic action (e.g., glycosidases) vulcanchem.commdpi.comwikipedia.orgatamanchemicals.comsmolecule.comxiahepublishing.com. The stability of glycosidic bonds varies, with α,α-trehalose, for instance, being particularly resistant to acid hydrolysis due to its 1-1 α-linkage wikipedia.org. The cleavage of glycosidic bonds is a critical step in the metabolism of many carbohydrates and in the action of glycoside-based drugs and enzyme substrates vulcanchem.comwikipedia.orgxiahepublishing.com.

Nucleophilic and Electrophilic Reactivity of Oxane-2,4,5-triol and Related Structures

The reactivity of Oxane-2,4,5-triol can be viewed from both nucleophilic and electrophilic perspectives.

Nucleophilic Reactivity: The hydroxyl groups are nucleophilic due to the lone pairs on the oxygen atoms, enabling them to attack electrophilic centers, such as carbonyl carbons in esterification or alkyl halides in etherification vulcanchem.comsmolecule.com. The ether oxygen in the oxane ring can also act as a Lewis base, coordinating with Lewis acids, which can initiate ring opening acs.org.

Electrophilic Reactivity: The carbon atoms adjacent to the oxygen atoms in the oxane ring can exhibit some electrophilic character, especially when the ring is activated by protonation or complexation with a Lewis acid, making them susceptible to nucleophilic attack acs.org. In derivatives, other functional groups may dominate the electrophilic reactivity. For example, the presence of electron-withdrawing groups on an attached aromatic ring can increase the electrophilicity of that ring towards nucleophilic aromatic substitution vulcanchem.com. The lowest unoccupied molecular orbital (LUMO) in some complex oxane derivatives has been localized on the core structure, suggesting potential electrophilic reactivity vulcanchem.com.

Compound List

Oxane-2,4,5-triol

2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol

2-(2-chloro-4-aminophenoxy)oxane-3,4,5-triol

(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride

2-Amino-2-deoxy-D-galactose hydrochloride

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Polyphyllin VI

Polyphyllin VII

Digoxin

2-(hydroxymethyl)-6-(octylsulfanyl)oxane-3,4,5-triol

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol

2α-Mannobiose

α-D-Mannopyranosyl-(1→2)-D-mannopyranose

(2S,3S,4R,5R)-2-{4,6-dihydroxy-5H-imidazo[4,5-d] vulcanchem.comvulcanchem.comsmolecule.comtriazin-5-yl}-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Empagliflozin (EMPA)

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-1,4-dihydroxybutan-2-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DP1)

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl) tetrahydro-2H-pyran-3,4,5-triol (DP2)

(2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-1-oxide-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

(E)-5-(4-fluorophenyl)-2-(2-methyl-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2Hpyran-2-yl)benzylidene)thiophen-3(2H)-one

Dapagliflozin (DAPA)

Canagliflozin (CANA)

Ertugliflozin (ERTU)

(2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chloro- phenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4R,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol

2-(iodomethyl)-6-methyloxane (B6166753)

2-(iodomethyl)-6-methoxyoxane-3,4,5-triol (B3031568)

2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol

1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)

[8,14-Trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate (B1207046)

4-(1-Aminoethyl)benzamide

(2R,3R,4S,5S,6R)-2-[(3E,11E)-1,13-dihydroxytrideca-3,11-dien-5,7,9-triyn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol

Sucrose

Glucose

Fructose

Trehalose

Astringin

Aucubin

Boschnaloside

Geniposidic acid

Bartisioside

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

2-{[(4aS)-5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

disodium;(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid;dichloride

2-HYDROXYMETHYL-6-OCTYLSULFANYL-TETRAHYDRO-PYRAN-3,4,5-TRIOL

2-Yl] oxymethyl] oxane-3,4,5-triol

(±)-4-O-β-D-glucopyranosylmaesopsine

2-[4-[2-(2,3-dihydro ...

4,5-dihydroxy ...

4,5-trihydroxyoxane-2-carboxylate.ine

2-[4-[2-(2,3-dihydro ...

4,5-dihydroxy ...

4,5-trihydroxyoxane-2-carboxylate.

Biological Research Applications and Molecular Interactions of Oxane 2,4,5 Triol

Investigation of Enzyme Inhibition by Oxane-2,4,5-triol and its Analogues

The structural similarity of oxane-2,4,5-triol to monosaccharides suggests its potential as a modulator of carbohydrate-processing enzymes. This principle has been extensively explored through the study of various sugar analogues.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibitors of these enzymes have therapeutic applications in managing conditions like diabetes and viral infections. The design of glycosidase inhibitors often relies on creating molecules that mimic the structure of the natural sugar substrate or the transition state of the enzymatic reaction. nih.gov Polyhydroxylated alkaloids, which are nitrogen-containing sugar analogues, are potent and specific inhibitors of various glycosidases. nih.gov For instance, the indolizidine alkaloid castanospermine (B190763) is a powerful inhibitor of both α- and β-glucosidases. nih.gov

The tetrahydropyran (B127337) (THP) ring, the core of oxane-2,4,5-triol, is a structural feature in a variety of enzyme inhibitors beyond glycosidases. The constrained geometry of the heterocyclic ring helps to maintain the correct spatial orientation of pharmacophoric groups, which can enhance binding to an enzyme's active site. nih.gov For example, derivatives of tetrahydropyran have been developed as potent inhibitors of HIV protease. nih.gov In these inhibitors, the cyclic ether oxygen can form crucial hydrogen bonds within the enzyme's active site, significantly contributing to their inhibitory potency. nih.gov

Additionally, studies on polyhydroxylated fullerenes have shown their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov This indicates that polyhydroxylated structures, in general, can interact with a range of enzyme classes.

Analysis of Receptor Binding and Ligand-Target Recognition Mechanisms for Oxane-2,4,5-triol Derivatives

The recognition of ligands by biological receptors is a highly specific process governed by molecular shape, charge distribution, and the potential for non-covalent interactions such as hydrogen bonding. Given that oxane-2,4,5-triol is a sugar analogue, its derivatives could potentially interact with various carbohydrate-binding receptors (lectins) or sugar transporters. While direct binding studies on oxane-2,4,5-triol derivatives are not extensively documented, the principles of ligand-receptor interaction for carbohydrates are well-understood.

For instance, isoflavones containing an oxygen hinge and a side chain have been synthesized and tested for their binding affinity to estrogen receptors, demonstrating that even molecules with a heterocyclic oxygen core can be designed to interact with specific protein targets. nih.gov The precise orientation of hydroxyl groups on the oxane ring would be critical in determining the binding specificity and affinity for any given receptor.

Research into the Role of Oxane-2,4,5-triol in Cellular Signaling Pathways at the Molecular Level

Simple sugars are not only metabolites but also important signaling molecules that can regulate a wide array of cellular processes. harvard.edufrontiersin.org Sugars can influence gene expression and modulate the activity of signaling pathways, often involving protein kinases. harvard.edu For example, glucose signals in plants can activate the Target of Rapamycin (TOR) kinase pathway, a central regulator of cell growth and proliferation. frontiersin.org

While there is no direct evidence linking oxane-2,4,5-triol to specific signaling pathways, its identity as a sugar mimic suggests it could potentially interfere with or modulate sugar-sensing and signaling cascades. In some biological systems, non-metabolizable sugar analogues can trigger signaling responses. nih.gov For instance, the O-GlcNAcylation of intracellular proteins, a process involving the attachment of a single sugar molecule, is a critical regulatory modification that can influence protein phosphorylation and downstream signaling events in immune cells. sinica.edu.tw An analogue like oxane-2,4,5-triol could potentially interact with the enzymes or receptors involved in these intricate signaling networks.

Modulation of Cellular and Subcellular Processes by Oxane-2,4,5-triol and its Related Structures

Polyhydroxylated compounds and molecules containing the tetrahydropyran scaffold have been shown to modulate various cellular and subcellular processes. Natural products containing the THP ring exhibit a broad spectrum of biological activities, including anticancer and antiparasitic effects. mdpi.com

Studies on polyhydroxylated fullerenes (fullerols) have revealed surprising biological effects, including the ability to stimulate growth and extend the lifespan of certain organisms. nih.govresearchgate.net These effects are thought to be related to their potent antioxidant properties and their ability to interact with growth regulatory processes. nih.gov In human myeloid leukemia cells, fullerols have been observed to affect the cell cycle and induce apoptosis at high concentrations. nih.gov These findings suggest that polyhydroxylated molecules can have significant and varied impacts on fundamental cellular processes like proliferation, growth, and survival.

Isolation and Characterization of Oxane 2,4,5 Triol from Natural Sources

Phytochemical Isolation Methodologies from Plant Extracts Containing Oxane-2,4,5-triol Related Structures

The isolation of compounds containing the oxane-2,4,5-triol moiety from plant extracts typically involves a series of chromatographic techniques tailored to the polarity of the target molecules. A notable example is the isolation of a complex glycosylated hydroquinone (B1673460) derivative, 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, from the leaves of Oroxylum indicum. researchgate.netnih.gov

The general workflow for isolating such polar compounds begins with the extraction of the plant material using a suitable solvent. nih.gov Methanol or ethanol (B145695) are often chosen for their ability to extract a wide range of phytochemicals. nih.gov The resulting crude extract is then subjected to fractionation, often guided by bioassays to track the desired activity. nih.gov

Table 1: General Chromatographic Techniques for Isolation

| Technique | Stationary Phase | Mobile Phase Gradient | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | A gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol) | Initial separation of the crude extract into fractions of varying polarity. nih.gov |

| Preparative High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | A gradient of decreasing polarity (e.g., from water to acetonitrile (B52724) or methanol) | Final purification of the target compound from the active fraction. nih.gov |

This systematic approach allows for the isolation of pure compounds, even when they are present in complex mixtures. nih.gov

Identification and Structural Confirmation of Naturally Occurring Oxane-2,4,5-triol Isomers

Once a pure compound containing the oxane-2,4,5-triol structure is isolated, its identity and stereochemistry must be confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques. In the case of the derivative from Oroxylum indicum, its structure was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization (ESI) mass spectrometry. researchgate.netnih.gov

Table 2: Spectroscopic and Spectrometric Data for Structural Elucidation

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Provides information about the number and types of protons, their chemical environment, and their connectivity. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| FT-IR | Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. phytojournal.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. mdpi.com |

The IUPAC name for one isomer of the parent compound is (4S,5R)-oxane-2,4,5-triol, which is also known as 2-Deoxy-D-Ribopyranose. nih.gov This highlights the relationship between this class of compounds and carbohydrate chemistry.

Proposed Biosynthetic Pathways Leading to Oxane-2,4,5-triol in Organisms

The biosynthesis of the oxane-2,4,5-triol core is likely linked to the pentose (B10789219) phosphate (B84403) pathway, a fundamental metabolic pathway that produces pentose sugars and NADPH. Given that a known isomer of oxane-2,4,5-triol is 2-Deoxy-D-Ribopyranose, its biosynthesis can be inferred to originate from intermediates in sugar metabolism. nih.gov

Deoxy sugars are typically formed by the reduction of a hydroxyl group of a sugar nucleotide precursor. This reduction is catalyzed by reductase enzymes. The formation of the tetrahydropyran (B127337) ring, the core structure of oxane, is an inherent feature of the cyclization of pentose sugars in aqueous solution. wikipedia.org Therefore, the biosynthesis of the oxane-2,4,5-triol moiety likely involves the enzymatic modification of a five-carbon sugar, followed by cyclization to form the stable oxane ring.

Rational Design and Development of Oxane 2,4,5 Triol Derived Compounds

Synthesis and Biological Evaluation of Novel Oxane-2,4,5-triol Derivatives

The synthesis of novel derivatives of Oxane-2,4,5-triol is a critical step in exploring its therapeutic potential. Following rational design principles, chemists synthesize new analogs with targeted modifications to the core Oxane-2,4,5-triol structure. These synthesized compounds are then subjected to rigorous biological evaluation to assess their activity against specific biological targets or disease models. For example, research has explored the synthesis and evaluation of various derivatives, including those with biphenyl (B1667301) and dibenzofuran (B1670420) scaffolds, to identify potent antimicrobial agents against antibiotic-resistant bacteria researchgate.net. Such studies often involve screening libraries of synthesized compounds to identify lead candidates with promising activity. The biological evaluation may include in vitro assays to determine minimum inhibitory concentrations (MICs) against various pathogens or enzyme inhibition assays to assess target engagement researchgate.net. The data generated from these evaluations are crucial for refining SAR, guiding further synthetic efforts, and identifying compounds with superior efficacy and selectivity.

Prodrug Strategies for Oxane-2,4,5-triol-Based Research Compounds

Prodrug strategies are employed to improve the pharmacokinetic properties of drug candidates, such as solubility, stability, and bioavailability, or to achieve targeted delivery. For Oxane-2,4,5-triol-based research compounds, prodrug approaches could involve chemically modifying the molecule to create a precursor that is biologically inactive but is converted to the active form in vivo through enzymatic or chemical hydrolysis. This can enhance drug delivery to specific tissues or cells, or prolong the duration of action. While specific prodrug strategies for Oxane-2,4,5-triol are not detailed in the initial search results, the general principles of prodrug design, such as the use of ester or ether linkages that can be cleaved by esterases or other enzymes, are applicable. Such strategies are vital for overcoming formulation challenges and improving the therapeutic index of drug candidates.

Conjugation Chemistry of Oxane-2,4,5-triol for Targeted Research Probes

Conjugation chemistry involves the covalent attachment of a molecule to another entity, such as a biomolecule, a polymer, or a targeting ligand, to create a conjugate with novel properties. For Oxane-2,4,5-triol, conjugation chemistry can be utilized to develop targeted research probes. This might involve attaching Oxane-2,4,5-triol or its derivatives to imaging agents, antibodies, or nanoparticles to direct them to specific cellular locations or tissues. For instance, bifunctional small molecules that target the selective degradation of circulating proteins often utilize linker groups, which are a form of conjugation chemistry, to connect different functional moieties google.com. The choice of linker and conjugation strategy is critical for maintaining the activity of both the Oxane-2,4,5-triol moiety and the attached targeting or reporter group. Such targeted probes are invaluable tools for studying biological processes, diagnosing diseases, and delivering therapeutic agents with enhanced precision.

Future Directions and Emerging Challenges in Oxane 2,4,5 Triol Research

Application of Advanced Spectroscopic Techniques for Dynamic Studies of Oxane-2,4,5-triol

Future research will increasingly rely on sophisticated spectroscopic methods to probe the dynamic nature of Oxane-2,4,5-triol and its interactions. Techniques such as multidimensional NMR spectroscopy, time-resolved fluorescence spectroscopy, and advanced mass spectrometry are becoming indispensable for characterizing the conformational landscape, reaction kinetics, and transient intermediates of oxane derivatives. These methods offer unprecedented insights into the subtle structural changes that govern biological activity and chemical reactivity. Challenges in this area include the development of novel labeling strategies and the computational tools necessary to interpret the complex datasets generated by these advanced techniques.

| Spectroscopic Technique | Application in Oxane-2,4,5-triol Research | Potential Insights |

| Multidimensional NMR | Elucidation of 3D structure and conformational dynamics in solution. | Understanding of stereochemical relationships and flexibility. |

| Time-Resolved Fluorescence | Monitoring of binding events and conformational changes in real-time. | Kinetic parameters of molecular interactions. |

| Advanced Mass Spectrometry | Characterization of complex mixtures and identification of metabolites. | Metabolic pathways and degradation products. |

Integration of High-Throughput Screening Methodologies for Biological Interactions of Oxane-2,4,5-triol Derivatives

The exploration of the biological roles of Oxane-2,4,5-triol derivatives will be significantly accelerated by the adoption of high-throughput screening (HTS) technologies. ewadirect.com HTS allows for the rapid screening of large libraries of compounds to identify potential drug candidates or biological probes. ewadirect.comeurofinsdiscovery.com The development of miniaturized and automated assay platforms enables the testing of thousands of compounds daily, a substantial increase in efficiency over traditional methods. scienceintheclassroom.org Challenges include the design of relevant and robust biological assays and the management of the vast amounts of data generated. The integration of HTS with subsequent hit-to-lead optimization processes will be crucial for translating initial findings into tangible therapeutic outcomes. eurofinsdiscovery.com

Chemoinformatic and Machine Learning Applications in Oxane-2,4,5-triol Research

Chemoinformatics and machine learning are set to revolutionize the study of Oxane-2,4,5-triol by providing powerful tools for data analysis, property prediction, and de novo design. nih.govnih.gov Machine learning algorithms can be trained on existing chemical and biological data to predict the properties and activities of novel oxane derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics. researchgate.netmedium.com These computational approaches can significantly reduce the time and cost associated with experimental screening. researchgate.net Key challenges lie in the curation of high-quality datasets for model training and the development of interpretable models that provide insights into structure-activity relationships. chemeurope.com

| Computational Approach | Application in Oxane-2,4,5-triol Research | Expected Outcome |

| Chemoinformatics | Analysis of chemical databases and prediction of physicochemical properties. | Identification of lead compounds with favorable drug-like properties. |

| Machine Learning | Development of predictive models for biological activity and toxicity. | Prioritization of synthetic targets and reduction of experimental workload. |

| De Novo Design | Generation of novel molecular structures with desired properties. | Discovery of innovative scaffolds for therapeutic intervention. |

Interdisciplinary Research Integrating Oxane-2,4,5-triol Chemistry with Systems Biology and Structural Biology Approaches

A holistic understanding of the role of Oxane-2,4,5-triol in biological systems necessitates a deeply interdisciplinary approach. Integrating the chemical synthesis and analysis of oxane derivatives with systems biology and structural biology will provide a comprehensive picture of their function. Systems biology can elucidate the broader biological networks and pathways in which these compounds participate, while structural biology techniques like X-ray crystallography and cryo-electron microscopy can reveal the atomic-level details of their interactions with biomolecules. The primary challenge in this integrated approach is fostering effective collaboration and communication between experts in these diverse fields to synergistically address complex biological questions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.